BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-Bromo-2-fluorobenzyl
cyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzyl cyanide

Cat. No.: B1336772

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Bromo-2-fluorobenzyl cyanide (IUPAC Name: 2-(4-bromo-2-
fluorophenyl)acetonitrile), a key intermediate in pharmaceutical and chemical synthesis. This
document is intended for researchers, scientists, and professionals in drug development,
offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics.

Compound Identification

Parameter Value

Compound Name 4-Bromo-2-fluorobenzyl cyanide
IUPAC Name 2-(4-bromo-2-fluorophenyl)acetonitrile
CAS Number 114897-91-5

Molecular Formula CsHsBrFN

Molecular Weight 214.04 g/mol

Chemical Structure Br /CsH3(F)(CH2CN)

Spectroscopic Data
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While a complete set of experimentally verified spectroscopic data from a single peer-reviewed
source is not readily available in the public domain, the following sections present predicted
data and typical spectral characteristics for this compound based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding
to the aromatic protons and the methylene protons. The chemical shifts (d) are predicted to be
in the following regions:

e Aromatic Protons (3H): Approximately 7.0-7.8 ppm. The splitting pattern will be complex due
to coupling with each other and with the fluorine atom.

o Methylene Protons (-CH2CN) (2H): Approximately 3.8-4.2 ppm, appearing as a singlet.

13C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the eight carbon
atoms in the molecule. Predicted chemical shifts are:

o Aromatic Carbons (6C): Approximately 110-165 ppm. The carbon attached to the fluorine
atom will show a large coupling constant (*J C-F).

e Methylene Carbon (-CH2CN) (1C): Approximately 20-30 ppm.

 Nitrile Carbon (-CN) (1C): Approximately 115-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-2-fluorobenzyl cyanide is expected to exhibit characteristic
absorption bands for its functional groups:
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Wavenumber (cm~?) Functional Group

~ 2250 C=N (Nitrile) stretch

~ 3050-3100 C-H (Aromatic) stretch
~ 2900-3000 C-H (Methylene) stretch
~ 1400-1600 C=C (Aromatic) stretch
~ 1000-1200 C-F stretch

~ 500-700 C-Br stretch

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (El), is expected to show the molecular ion peak
and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic
M+2 isotope peak with nearly equal intensity to the molecular ion peak will be observed.

miz Interpretation
213/215 [M]* (Molecular ion)
134 [M - Br]*

174/176 [M - CNJ*

107 [C7H4F]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

o Accurately weigh 10-20 mg of 4-Bromo-2-fluorobenzyl cyanide.
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e Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,
CDClz, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
e Spectrometer: A 400 MHz or higher field NMR spectrometer.
e 'HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-64.
o Relaxation delay: 1-2 seconds.
e 1BC NMR:
o Pulse sequence: Proton-decoupled pulse sequence.
o Number of scans: 1024 or more, depending on sample concentration.

o Relaxation delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of 4-Bromo-2-fluorobenzyl cyanide with approximately 100-200 mg of dry
potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a transparent or
translucent pellet.

Instrumentation and Data Acquisition:

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
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e Scan range: 4000-400 cm™1.
e Resolution: 4 cm™1,

e Number of scans: 16-32.

Mass Spectrometry

Sample Preparation:

o Dissolve a small amount of 4-Bromo-2-fluorobenzyl cyanide in a volatile organic solvent
(e.g., methanol, dichloromethane).

e The concentration should be approximately 1 mg/mL.
Instrumentation and Data Acquisition (GC-MS):
e Gas Chromatograph (GC):

o Injector temperature: 250 °C.

o Oven program: Start at a suitable temperature (e.g., 80 °C), ramp up to a final temperature
(e.g., 280 °C).

o Carrier gas: Helium.

e Mass Spectrometer (MS):
o lonization mode: Electron lonization (EIl) at 70 eV.
o Mass range: 50-500 amul.

o lon source temperature: 230 °C.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4-
Bromo-2-fluorobenzyl cyanide.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Structure-Spectra Correlation.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-fluorobenzyl
cyanide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336772#spectroscopic-data-nmr-ir-ms-for-4-bromo-
2-fluorobenzyl-cyanide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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